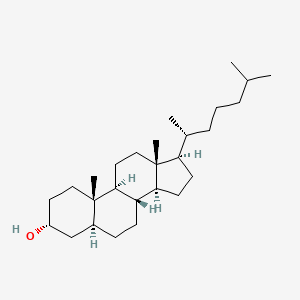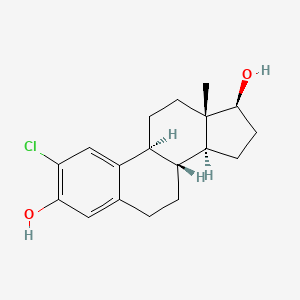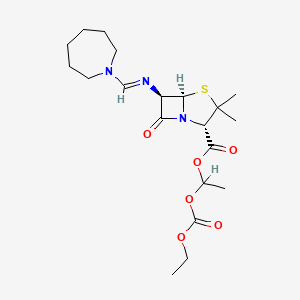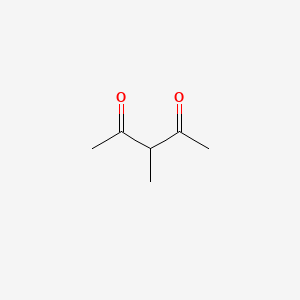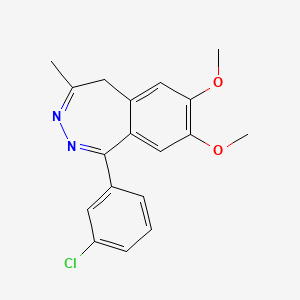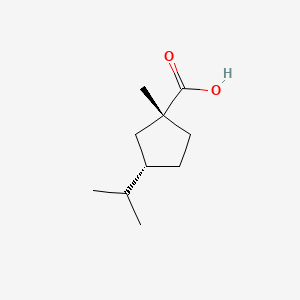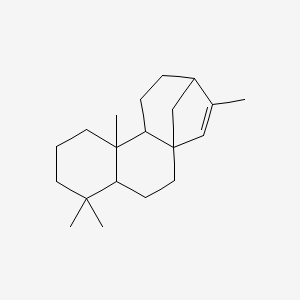
(-)-Isokaurene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isokaurane is a kaurane diterpenoid.
Aplicaciones Científicas De Investigación
Isomerization Studies : (-)-Isokaurene, also known as isokaurenic acid, can be produced through the isomerization of kaurenic acid, a process explored due to its potential applications in deriving larger quantities of isokaurenic acid from other Espeletinae plants (Rojas et al., 2011).
Chemical Transformations : Studies have shown that compounds like stachene, trachylobane, and kaurene can be converted into mixtures that include isokaurene. Such transformations, involving isokaurene, could provide insights into novel chemical processes and applications (Appleton et al., 1966).
Biosynthetic Studies : Research on biosynthetic incorporation of isotopes like 15N and 13C in proteins has applications in studying the nuclear magnetic resonance spectra of biological macromolecules. This research could be relevant in understanding the biosynthesis of complex molecules like (-)-Isokaurene (McIntosh & Dahlquist, 1990).
Biotechnological Production : The biotransformation of isokaurene and the production of isokaurenoic acid in Saccharomyces cerevisiae have been investigated. This includes studying the anti-acetylcholinesterase and antimicrobial properties of isokaurenoic acid, highlighting potential applications in medical and biotechnological fields (Dávila-Olivares et al., 2017).
Structural and Stereochemical Studies : The elucidation of the structure and stereochemistry of new diterpenes related to (-)-Isokaurene, extracted from various plants, can contribute to the understanding of their biological activities and potential applications in pharmacology and chemistry (Piozzi et al., 1968).
Propiedades
Nombre del producto |
(-)-Isokaurene |
|---|---|
Fórmula molecular |
C20H32 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3 |
Clave InChI |
DQUHDYWUEKWRLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



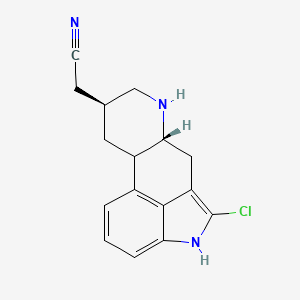
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
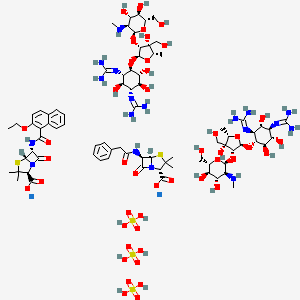
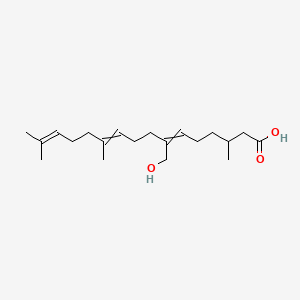
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)
![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)
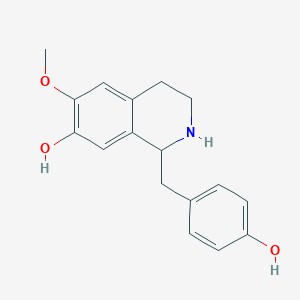
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
